molecular formula C25H34FNO4 B159907 3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol CAS No. 125828-20-8

3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol

Cat. No.: B159907
CAS No.: 125828-20-8
M. Wt: 431.5 g/mol
InChI Key: XNKPKLJCHQDNQO-AEXPAKOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol is a synthetic compound that has garnered attention in the field of radiopharmaceuticals, particularly for its potential applications in positron emission tomography (PET) imaging. This compound is structurally related to diprenorphine, a potent opioid receptor antagonist, and has been modified to include a fluoropropyl group, which enhances its utility in imaging studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol typically involves the alkylation of nordiprenorphine with a fluoropropylating agent. One common method includes the use of 3-fluoropropyl tosylate as the fluoropropylating agent. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. Automated synthesis modules are often employed to ensure precision and reproducibility. These modules allow for the controlled addition of reagents and the maintenance of optimal reaction conditions, which are crucial for producing high-purity compounds suitable for clinical applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and oxygen-containing functional groups.

    Hydrolysis: The ester or amide bonds present in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol has several scientific research applications, including:

Mechanism of Action

3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol exerts its effects primarily through its interaction with opioid receptors. The fluoropropyl group enhances its binding affinity and selectivity for these receptors. Upon binding, the compound acts as an antagonist, blocking the receptor and preventing the activation of downstream signaling pathways. This mechanism is crucial for its use in imaging studies, as it allows for the visualization of receptor distribution and density in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol is unique due to its specific modification with a fluoropropyl group, which enhances its utility in PET imaging. This modification allows for better visualization and quantification of opioid receptors compared to other similar compounds. Additionally, its high binding affinity and selectivity for opioid receptors make it a valuable tool in both research and clinical settings .

Properties

CAS No.

125828-20-8

Molecular Formula

C25H34FNO4

Molecular Weight

431.5 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(3-fluoropropyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C25H34FNO4/c1-22(2,29)17-14-23-7-8-25(17,30-3)21-24(23)9-12-27(11-4-10-26)18(23)13-15-5-6-16(28)20(31-21)19(15)24/h5-6,17-18,21,28-29H,4,7-14H2,1-3H3/t17-,18-,21-,23-,24+,25-/m1/s1

InChI Key

XNKPKLJCHQDNQO-AEXPAKOBSA-N

Isomeric SMILES

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O

SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O

Synonyms

3-FPND
N-(3-(18F)-fluoropropyl)-N-nordiprenorphine
N-(3-fluoropropyl)-N-nordiprenorphine

Origin of Product

United States

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